molecular formula C11H6F3N3 B3126509 Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- CAS No. 33469-11-3

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-

Cat. No.: B3126509
CAS No.: 33469-11-3
M. Wt: 237.18 g/mol
InChI Key: XKYKGKIPBXUMIK-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is a chemical compound that features a benzonitrile group attached to a trifluoromethyl-substituted imidazole ring

Mechanism of Action

Mode of Action

It’s known that the compound participates in nickel-catalyzed arylcyanation reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Biochemical Pathways

Given its participation in arylcyanation reactions , it may influence pathways involving aryl groups or cyanation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, where a suitable leaving group on the imidazole ring is replaced by the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or benzonitrile rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(trifluoromethyl)-: This compound lacks the imidazole ring but retains the trifluoromethyl and benzonitrile groups.

    4-Trifluoromethylbenzonitrile: Similar to the above, it is used in various chemical syntheses.

    α,α,α-Trifluoro-p-toluonitrile: Another related compound with a trifluoromethyl group attached to a benzonitrile moiety.

Uniqueness

Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]- is unique due to the presence of both the trifluoromethyl group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-7(5-15)2-4-8/h1-4,6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKGKIPBXUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00784873
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33469-11-3
Record name 4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00784873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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